molecular formula C9H6BrN3O B1372876 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 1072944-45-6

3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B1372876
CAS No.: 1072944-45-6
M. Wt: 252.07 g/mol
InChI Key: FWOYBZCRIUHVID-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 3, a methoxy group at position 7, and a carbonitrile group at position 8 (CAS: 1072944-45-6) . This scaffold belongs to the privileged medicinal frameworks widely explored in drug discovery due to their structural rigidity and ability to mimic bioactive conformations of natural ligands . The compound is synthesized via multi-step protocols involving acylation, coupling, and cyclization reactions, as evidenced by its structural analogs in the literature . Its design is rooted in bioisosteric strategies, where the carbonitrile group at position 8 replaces the cis-olefin in combretastatin A-4 (CA-4), a known tubulin-targeting agent, to enhance metabolic stability and binding affinity .

Properties

IUPAC Name

3-bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c1-14-7-2-3-13-8(10)5-12-9(13)6(7)4-11/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOYBZCRIUHVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC=C(N2C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674744
Record name 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-45-6
Record name 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted pyridine and imidazole derivatives.

    Bromination: The bromination of the imidazo[1,2-a]pyridine ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Key Analogs

Compound Name Substituents (Positions) Key Biological Findings References
3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile 3-Br, 7-OMe, 8-CN Binds to tubulin's colchicine site; optimized for metabolic stability .
5-Indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitrile (5k) 5-Indolyl, 7-Ar, 8-CN IC₅₀ = 12–48 nM against cancer cells; disrupts microtubule polymerization via colchicine-site binding .
3-Bromo-6-methoxyimidazo[1,2-a]pyridine 3-Br, 6-OMe No reported antitubulin activity; used as synthetic intermediate .
2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile 2-(4-FPh), 7-Me, 8-CN Structural analog; activity data not disclosed .
7-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenylimidazo[1,2-a]pyridine-8-carbonitrile (39) 7-Piperazinyl, 2-Ph, 8-CN Synthesized via microwave-assisted methods; biological activity unspecified .

Structure-Activity Relationship (SAR) Insights

  • Position 8 (Carbonitrile Group): The 8-carbonitrile moiety is critical for mimicking the cis-olefin of CA-4, enabling strong interactions with the colchicine-binding pocket of tubulin. Its electron-withdrawing nature enhances binding affinity and reduces metabolic degradation .
  • However, its impact varies with substitution patterns; for example, shifting bromine to position 6 (as in 3-Bromo-6-methoxyimidazo[1,2-a]pyridine) eliminates antitubulin activity .
  • Position 7 (Methoxy vs. Aryl Groups): Methoxy at position 7 (as in the target compound) provides moderate electron-donating effects, while aryl or indolyl groups (e.g., in compound 5k) enhance π-π stacking with tubulin residues, leading to superior potency (IC₅₀ < 50 nM) .
  • Hydrophilic Modifications: Derivatives like 7a–7h, bearing N-aliphatic aminomethyl groups at position 2, exhibit improved aqueous solubility but reduced antiproliferative activity compared to 5k, highlighting a trade-off between pharmacokinetics and efficacy .

Mechanistic and Pharmacological Comparisons

  • Tubulin Binding: Compound 5k (5-indolyl-7-aryl substitution) demonstrates dose-dependent inhibition of tubulin polymerization (EC₅₀ = 1.2 µM), comparable to CA-4 (EC₅₀ = 1.0 µM), while the target compound’s activity remains under investigation .
  • Synthetic Accessibility: The target compound is synthesized in fewer steps (three-step process) compared to analogs requiring microwave-assisted reactions (e.g., compound 39), enhancing scalability .

Biological Activity

3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile (CAS No. 1072944-45-6) is a heterocyclic compound exhibiting significant biological activity due to its unique structural characteristics. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C9H6BrN3O
  • Molecular Weight : 252.07 g/mol
  • Structural Features : The compound features a bromine atom at position 3, a methoxy group at position 7, and a carbonitrile group at position 8 of the imidazo[1,2-a]pyridine ring system. This unique combination enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes.

Potential Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to cell proliferation and survival pathways, suggesting potential anticancer properties.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that regulate cellular functions.

Antimicrobial Properties

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds within this class demonstrated MIC values ranging from 0.03 to 5.0 μM against Mtb H37Rv strains, indicating potent antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Proliferation Inhibition : Research indicates that derivatives of imidazo[1,2-a]pyridine can inhibit proliferation in cancer cell lines by targeting specific kinases involved in tumor growth .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A high-throughput screening approach identified several imidazo[1,2-a]pyridine analogues as potent inhibitors of Mtb. Among these, this compound showed promising results in reducing bacterial viability .
  • Anticancer Research :
    • A study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on HeLa cells. The results indicated that compounds with similar structural features exhibited significant cytotoxicity (IC50 values < 10 μM), suggesting their potential as chemotherapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
3-Bromoimidazo[1,2-a]pyridine Lacks methoxy and carbonitrile groupsReduced solubility and activity
7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile Lacks bromine atomAltered chemical behavior
Imidazo[1,2-a]pyridine Base structure without significant substitutionsLimited biological activity

Q & A

Q. What are the common synthetic routes for 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile?

The compound is typically synthesized via microwave-assisted organic synthesis (MAOS) using iodine as a catalyst in diglyme solvent at 140°C. This method reduces reaction time (≤15 minutes) and improves yield by minimizing side reactions . Alternative routes involve palladium-catalyzed cyanation of brominated intermediates with zinc cyanide under microwave irradiation (140°C, DMF), achieving >80% efficiency . Key precursors include 2-amino-6-(4-methoxyphenyl)nicotinonitrile derivatives, which undergo cyclization with α-haloketones .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms substitution patterns (e.g., methoxy, bromo, cyano groups) and aromatic proton environments .
  • X-ray diffraction (XRD) : Resolves crystal packing and non-covalent interactions (e.g., π-stacking, hydrogen bonds) .
  • HRMS : Validates molecular weight (e.g., observed m/z 293.98 for C₁₀H₇BrN₃O) .
  • FTIR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. What are the primary biological targets of imidazo[1,2-a]pyridine derivatives like this compound?

These derivatives exhibit activity against tubulin (colchicine-binding site), β-amyloid plaques , and vacuolar H+-ATPase , making them candidates for anticancer and neurodegenerative disease research . For example, 5-indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitrile analogues show IC₅₀ values <1 μM against tubulin polymerization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Solvent selection : Diglyme enhances microwave absorption due to its high dielectric constant, enabling rapid heating .
  • Catalyst loading : Iodine (10 mol%) in MAOS reduces byproducts compared to conventional heating .
  • Temperature control : Microwave irradiation at 140°C ensures uniform heating, critical for reproducibility .
  • Workup protocols : Ethyl acetate extraction and reverse-phase chromatography minimize impurities .

Q. How can non-covalent interactions (NCIs) in this compound be analyzed to predict its biological activity?

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯π, π⋯π stacking) in crystalline states .
  • Atoms-in-Molecules (AIM) theory : Quantifies interaction energies via electron density (ρ) and Laplacian (∇²ρ) at bond critical points .
  • NCI plots : Visualize weak interactions (van der Waals, hydrogen bonds) using reduced density gradient (RDG) isosurfaces .
    These methods correlate NCIs with bioavailability; e.g., strong π-stacking may enhance binding to hydrophobic enzyme pockets .

Q. What strategies address solubility challenges in biological assays for this lipophilic compound?

  • Co-solvent systems : Use DMSO/PBS (≤10% v/v) to maintain compound stability .
  • Structural modifications : Introduce polar groups (e.g., sulfonamides) at the 2-position without disrupting the core scaffold .
  • Nanoparticle encapsulation : Lipid-based carriers improve aqueous dispersion and cellular uptake .

Q. How do substituents at the 3-bromo and 8-cyano positions influence antitubulin activity?

  • 3-Bromo : Enhances halogen bonding with tubulin’s Thr179 residue, increasing binding affinity .
  • 8-Cyano : Stabilizes the imidazo[1,2-a]pyridine core via resonance, critical for maintaining planar geometry during tubulin interaction .
    Structure-activity relationship (SAR) studies show that replacing bromine with smaller halogens (e.g., Cl) reduces potency by 10-fold .

Q. What computational methods predict the compound’s photophysical properties for optoelectronic applications?

  • TD-DFT calculations : Simulate UV/Vis absorption spectra by analyzing HOMO-LUMO gaps (e.g., ~3.2 eV for π→π* transitions) .
  • Solvatochromic studies : Correlate emission shifts with solvent polarity to assess charge-transfer characteristics .
    These properties are tunable via substituent effects; e.g., methoxy groups redshift fluorescence by enhancing electron donation .

Data Contradictions and Resolutions

Q. Discrepancies in reported IC₅₀ values for similar imidazo[1,2-a]pyridine derivatives: How to resolve?

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and tubulin isoforms affect results .
  • Normalization : Use internal controls (e.g., paclitaxel) to standardize activity measurements .
  • Structural confirmation : Ensure compound purity (>95% by HPLC) to exclude impurities skewing data .

Q. Conflicting recommendations for catalytic systems in cyanation reactions: Palladium vs. copper?

  • Palladium (e.g., Pd(PPh₃)₄) : Preferred for aryl bromides due to higher selectivity and milder conditions (DMF, 140°C) .
  • Copper : Cost-effective but requires harsher conditions (180°C), risking decomposition of methoxy groups .
    Optimization via screening (e.g., ligand: Pd/dppf) balances yield and functional group tolerance .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for MAOS vs. Conventional Heating

ParameterMAOS Conventional
Reaction Time15 min12–24 h
Yield85–92%60–75%
Byproducts<5%15–20%
Energy EfficiencyHighLow

Q. Table 2. Topological Parameters for NCIs (AIM Analysis)

Interaction Typeρ (e·Å⁻³)∇²ρ (e·Å⁻⁵)Energy (kJ/mol)
C–H⋯π0.008–0.0120.024–0.030-5.2 to -7.8
π⋯π Stacking0.010–0.0150.028–0.035-8.3 to -12.1
N–H⋯N0.015–0.0200.040–0.045-10.5 to -14.6

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